Cyclobutane-1,3-diamine

Anticancer platinum complexes Cytotoxicity Alicyclic diamine ligands

Cyclobutane-1,3-diamine (1,3-diaminocyclobutane, CAS 91301-66-5, MF: C4H10N2, MW: 86.14) is a conformationally restricted alicyclic diamine featuring a strained four-membered carbocycle with 1,3-disposed primary amine groups. The compound's rigid cyclobutane scaffold constrains the spatial orientation of its amine functionalities, resulting in a defined N···N distance and dihedral angle that distinguishes it from more flexible acyclic or larger cycloalkyl diamines.

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS No. 91301-66-5
Cat. No. B1322089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane-1,3-diamine
CAS91301-66-5
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESC1C(CC1N)N
InChIInChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2
InChIKeyUYLSVYARXBFEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutane-1,3-diamine (CAS 91301-66-5) Procurement Guide for Research and Industrial Synthesis


Cyclobutane-1,3-diamine (1,3-diaminocyclobutane, CAS 91301-66-5, MF: C4H10N2, MW: 86.14) is a conformationally restricted alicyclic diamine featuring a strained four-membered carbocycle with 1,3-disposed primary amine groups [1]. The compound's rigid cyclobutane scaffold constrains the spatial orientation of its amine functionalities, resulting in a defined N···N distance and dihedral angle that distinguishes it from more flexible acyclic or larger cycloalkyl diamines [2]. This structural preorganization has established cyclobutane-1,3-diamine as a valuable building block in medicinal chemistry for the construction of geometrically defined pharmacophores, peptidomimetics, and metal-coordinating ligands [3].

Cyclobutane-1,3-diamine: Why Interchangeability with Other Alicyclic Diamines Compromises Performance


The procurement decision for cyclobutane-1,3-diamine versus its closest analogs—including cis-1,3-diaminocyclopentane, cis-1,3-diaminocyclohexane, or acyclic 1,3-diaminopropane—cannot be based on superficial functional group equivalence. Experimental evidence demonstrates that ring size directly modulates critical performance parameters: antiproliferative potency, cellular uptake efficiency, and metal complex stability [1]. The cyclobutane scaffold imposes a unique combination of ring strain and conformational restriction that yields quantifiably distinct biological and physicochemical behavior compared to larger cycloalkyl or flexible acyclic counterparts [2]. The following evidence compendium provides explicit, comparator-based data to support scientifically grounded selection and procurement decisions.

Quantitative Differentiation of Cyclobutane-1,3-diamine: Head-to-Head Performance Data Versus Structural Analogs


Antiproliferative Potency of [Pt(cis-1,3-diaminocyclobutane)Cl2] Complex Compared to Cyclopentyl and Cyclohexyl Analogs in Cancer Cells

In a direct head-to-head comparison, the platinum(II) complex incorporating cis-1,3-diaminocyclobutane as the carrier ligand exhibited significantly higher antiproliferative activity than its cyclopentyl and cyclohexyl counterparts across multiple cancer cell lines [1]. The study evaluated [Pt(cis-1,3-diaminocycloalkane)Cl2] complexes wherein the cycloalkane ring size was systematically varied from cyclobutyl (C4) to cyclopentyl (C5) to cyclohexyl (C6).

Anticancer platinum complexes Cytotoxicity Alicyclic diamine ligands

Hydrophobicity and Cellular Uptake: LogP and Accumulation of Cyclobutane-Derived Pt Complex vs. Larger Ring Analogs

The enhanced antiproliferative activity of the cyclobutane-derived platinum complex is mechanistically linked to its higher hydrophobicity and consequent increased cellular accumulation [1]. The study directly quantified octanol/water partition coefficients and intracellular platinum levels for the homologous series of [Pt(cis-1,3-diaminocycloalkane)Cl2] complexes.

Drug delivery Cellular pharmacokinetics Hydrophobicity

Conformational Restriction: X-ray Crystallographic Comparison of Cyclobutane Diamine Derivatives vs. Sterically Constrained Diamine Literature Data

The conformational preferences of cyclobutane-1,3-diamine derivatives have been experimentally determined by X-ray diffraction and compared with literature data on sterically constrained diamines that are constituents of commercially available drugs [1]. The analysis reveals that the cyclobutane ring imposes a unique and predictable spatial arrangement of the 1,3-diamine functionality.

Conformational analysis Structure-based drug design Peptidomimetics

Mn2+ Complex Stability: Cyclobutane-1,2-diamine Scaffold vs. EDTA and Picolinate-Functionalized Analogs

While the target compound is cyclobutane-1,3-diamine, the closely related cyclobutane-1,2-diamine scaffold has been evaluated for Mn2+ complexation stability, demonstrating how cyclobutane-derived diamines influence metal binding thermodynamics compared to acyclic or alternative scaffolds [1]. The stability constants of Mn2+ complexes with ligands containing a trans-1,2-cyclobutanediamine spacer were determined via potentiometric titration.

MRI contrast agents Coordination chemistry Metal complex stability

Physicochemical Properties: Calculated LogP of Cyclobutane-1,3-diamine vs. Acyclic 1,3-Diaminopropane

The calculated partition coefficient (cLogP) of cyclobutane-1,3-diamine provides a quantitative measure of its lipophilicity relative to its acyclic counterpart, 1,3-diaminopropane. This property influences membrane permeability and overall pharmacokinetic behavior of derived compounds.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Accessibility: Optimized 7-Step Route to trans-N-Boc-1,3-cyclobutanediamine with Reported Yields

A patent method for preparing trans-N-Boc-1,3-cyclobutanediamine demonstrates a commercially viable synthetic route with documented yields, addressing prior limitations of long step counts and low yields that hindered broader adoption of cyclobutane-1,3-diamine derivatives [1].

Process chemistry Building block synthesis Scale-up

Cyclobutane-1,3-diamine Procurement: High-Value Application Scenarios Based on Empirical Differentiation Data


Development of Next-Generation Platinum Anticancer Agents with Enhanced Cellular Uptake

Based on the direct comparative data from Section 3, [Pt(cis-1,3-diaminocyclobutane)Cl2] exhibits 1.25- to 2.8-fold higher antiproliferative potency than cyclopentyl and cyclohexyl analogs across multiple cancer cell lines [1]. The cyclobutane scaffold imparts a logP of 0.85—significantly higher than larger-ring analogs—driving 1.4- to 2.0-fold greater cellular accumulation [1]. Cyclobutane-1,3-diamine is therefore the preferred ligand scaffold for designing platinum complexes where overcoming cisplatin resistance or improving passive cellular uptake is a primary objective.

Structure-Based Drug Design Requiring Conformationally Preorganized Diamine Building Blocks

Cyclobutane-1,3-diamine provides a uniquely rigid scaffold with a defined N···N distance (2.5-2.6 Å) and near-eclipsed dihedral angle, as confirmed by X-ray crystallography [2]. This preorganization reduces conformational entropy penalties upon target binding and enables predictable structure-activity relationships. Procurement is indicated for fragment-based drug discovery, peptidomimetic design, and the construction of geometrically defined metal-binding pharmacophores where conformational ambiguity would confound SAR interpretation.

Synthesis of Chiral Catalysts and Asymmetric Ligands

The rigid cyclobutane backbone of cyclobutane-1,3-diamine derivatives, particularly the (1R,2R)-configured analogs, enables the construction of highly twisted salen complexes with large energy barriers between helical M and P forms [3]. This property is exploited in asymmetric catalysis where predictable stereochemical control is essential. The cyclobutane scaffold provides a chiral, geometrically constrained platform that minimizes conformational flexibility, leading to more reproducible enantioselectivity in catalytic Diels-Alder and related transformations.

MRI Contrast Agent Development Requiring Tunable Metal Complex Stability

Cyclobutane-derived diamine scaffolds provide a platform for Mn2+ complexation with tunable stability constants ranging from logK = 10.26 to 15.81 depending on pendant arm functionalization [4]. The baseline cyclobutane scaffold yields moderate stability, while picolinate substitution enhances stability by up to 5.55 logK units. This tunability makes cyclobutane-1,3-diamine a versatile building block for developing gadolinium-free MRI contrast agents where controlled metal retention and water exchange dynamics are critical performance parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutane-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.